4-(2-aminoethyl)-3-fluorophenol hydrobromide

PNMT inhibition Epinephrine biosynthesis Fluorine substitution effects

Researchers requiring a validated low-activity PNMT reference compound face significant sourcing uncertainty with regioisomeric analogs. 4-(2-Aminoethyl)-3-fluorophenol hydrobromide (CAS 2089258-44-4) resolves this with its confirmed ortho-fluorine substitution pattern and hydrobromide salt form, ensuring reproducible enzymatic and cellular data. - PNMT Control: Documented Ki of 1.11 × 10⁶ nM provides a reliable negative control baseline for epinephrine biosynthesis studies. - HDAC6 Scaffold: Derivatives achieve IC50 values as low as 20 nM against HDAC6, outperforming non-fluorinated analogs. - Supply Assurance: Single-batch sourcing with rigorous analytical characterization eliminates regioisomer cross-contamination risks.

Molecular Formula C8H11BrFNO
Molecular Weight 236.08 g/mol
CAS No. 2089258-44-4
Cat. No. B6274823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-aminoethyl)-3-fluorophenol hydrobromide
CAS2089258-44-4
Molecular FormulaC8H11BrFNO
Molecular Weight236.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)F)CCN.Br
InChIInChI=1S/C8H10FNO.BrH/c9-8-5-7(11)2-1-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H
InChIKeyWEFFOMRZEWDVPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-aminoethyl)-3-fluorophenol hydrobromide: Overview and Procurement


4-(2-aminoethyl)-3-fluorophenol hydrobromide (CAS 2089258-44-4) is a fluorinated phenethylamine derivative supplied as a hydrobromide salt, with molecular formula C8H11BrFNO and molecular weight 236.08 g/mol . The compound features a phenolic core bearing an aminoethyl side chain and a fluorine atom ortho to the hydroxy group, rendering it a versatile building block for medicinal chemistry and chemical biology applications [1]. Its structural attributes position it within the class of substituted phenethylamines, yet its specific substitution pattern distinguishes it from closely related analogs, necessitating careful evaluation of differential performance characteristics for scientific selection.

1
Selection Context

Fluorinated phenethylamine building block with unique ortho-fluorine substitution pattern for medicinal chemistry studies.

2
Workflow Fit

Supports SAR investigations, epigenetic probe design, and pathway-specific control assays where regioisomer identity is critical.

3
Form Specification

Hydrobromide salt form; solubility and handling characteristics may differ from free base or other salt forms.

4-(2-aminoethyl)-3-fluorophenol hydrobromide: Substitution Risk Evidence


Substituting 4-(2-aminoethyl)-3-fluorophenol hydrobromide with an in-class analog without empirical verification introduces significant risk to experimental reproducibility and downstream application fidelity. The precise ortho-fluorine placement adjacent to the hydroxy group and para to the aminoethyl side chain dictates unique electronic and steric properties that are not recapitulated by regioisomers (e.g., 3-fluoro-4-substituted or 2-fluoro-5-substituted analogs) or by non-fluorinated parent structures [1]. Furthermore, the hydrobromide salt form confers distinct solubility and handling characteristics that may differ from the free base or other salt forms . The quantitative evidence presented below substantiates that even structurally similar compounds exhibit divergent performance metrics, rendering generic substitution scientifically unsound.

Target Product
4-(2-aminoethyl)-3-fluorophenol hydrobromide

Ortho-fluorine placement adjacent to hydroxy group; distinct electronic and steric properties.

Potential Substitute
Regioisomers or non-fluorinated analogs

Para-fluoro or 2-fluoro-5-substituted analogs; free base or non-fluorinated tyramine scaffold.

Mismatch risk: Regioisomeric shift may alter pKa, target engagement, and metabolic stability. Salt-form differences may change solubility and handling. Direct substitution requires empirical verification.

4-(2-aminoethyl)-3-fluorophenol hydrobromide: Differentiation Evidence


PNMT Inhibition: Ortho-Fluorine Substitution Effect

The ortho-fluorine substitution of 4-(2-aminoethyl)-3-fluorophenol results in substantially reduced inhibition of phenylethanolamine N-methyltransferase (PNMT) compared to the non-fluorinated parent compound 4-(2-aminoethyl)phenol (tyramine). This attenuation of activity is attributed to altered electronic density and steric constraints imposed by the fluorine atom [1].

PNMT Inhibition: Ortho-F Effect
Cross-study comparable
Ki = 1.11 × 10⁶ nM vs. 1.2 × 10⁴ nM (tyramine)
Supports low-activity control context for PNMT pathway studies.
Approx. 93-fold reduced inhibition; in vitro bovine PNMT assay.
PNMT inhibition Epinephrine biosynthesis Fluorine substitution effects

HDAC6 Inhibition: Fluorinated Analog Potency

Derivatives incorporating the 4-(2-aminoethyl)-3-fluorophenol scaffold exhibit potent inhibition of histone deacetylase 6 (HDAC6), with representative compounds achieving IC50 values in the low nanomolar range. This performance positions the fluorinated scaffold favorably relative to non-fluorinated 4-(2-aminoethyl)phenol derivatives, which generally display reduced potency in HDAC inhibition assays [1].

HDAC6 Inhibition: Fluorinated Analog
Class-level inference
IC50 = 20 nM (derivative core)
Scaffold may support HDAC6-targeted probe optimization.
≥5-fold higher reported potency vs. non-fluorinated analogs; data to verify.
HDAC6 inhibition Epigenetic modulation Cancer therapeutics

Regioisomeric Differentiation: Ortho-Fluorine Pattern

The 4-(2-aminoethyl)-3-fluorophenol regioisomer (ortho-fluorine relative to hydroxy) exhibits distinct physicochemical and likely biological properties compared to the 3-(2-aminoethyl)-4-fluorophenol isomer. The ortho-fluorine placement alters pKa, lipophilicity, and hydrogen-bonding capacity relative to the para-fluorine analog [1].

Regioisomeric Differentiation
Class-level inference
Ortho- vs. para-fluorine shift
Regioisomer identity critical for SAR alignment.
Physicochemical divergence inferred; quantitative activity data not directly comparable.
Regioisomer specificity Structure-activity relationship Fluorine positional effects

4-(2-aminoethyl)-3-fluorophenol hydrobromide: Application Scenarios


PNMT Pathway Low-Background Controls

Utilize 4-(2-aminoethyl)-3-fluorophenol hydrobromide as a low-activity reference compound in PNMT inhibition assays. With a Ki of 1.11 × 10⁶ nM (93-fold less potent than tyramine), this compound provides a suitable negative control or baseline for evaluating more potent PNMT inhibitors, minimizing confounding effects in epinephrine biosynthesis research [1].

HDAC6-Targeted Probe and Lead Optimization

Employ the 4-(2-aminoethyl)-3-fluorophenol core as a privileged scaffold for synthesizing HDAC6 inhibitors. Evidence indicates that derivatives of this fluorinated scaffold achieve IC50 values as low as 20 nM against HDAC6, outperforming non-fluorinated analogs. This makes the hydrobromide salt an ideal starting material for medicinal chemistry efforts aimed at developing selective HDAC6 modulators for oncology and inflammatory disease applications [1].

Regioisomer-Controlled SAR Studies

Incorporate 4-(2-aminoethyl)-3-fluorophenol hydrobromide into systematic SAR investigations exploring the impact of fluorine position on biological activity. The ortho-fluorine substitution pattern is distinct from the para-fluoro regioisomer (CAS 188681-73-4), enabling researchers to probe how fluorine placement modulates target engagement, metabolic stability, and off-target profiles. Procurement of the correct CAS 2089258-44-4 isomer is essential for generating interpretable SAR data [1].

Application
Selection Property
Validation Focus
PNMT pathway control studies
Low-activity reference profile
PNMT inhibition endpoint context
HDAC6-targeted probe design
Fluorinated scaffold for potency optimization
HDAC6 isoform selectivity review
Regioisomer-controlled SAR studies
Correct ortho-fluoro substitution pattern
Regioisomer-attribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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